Methyl 2-(cyclohexylamino)acetate hydrochloride
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Overview
Description
Methyl 2-(cyclohexylamino)acetate hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂ It is commonly used in research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclohexylamino)acetate hydrochloride can be synthesized through the reaction of methyl chloroacetate with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclohexylamino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclohexylamino)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclohexylamino)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active metabolites that exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with similar structural features but different chemical properties.
Methyl 2-(cyclopropylamino)acetate hydrochloride: A related compound with a cyclopropyl group instead of a cyclohexyl group.
Uniqueness
Methyl 2-(cyclohexylamino)acetate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 2-(cyclohexylamino)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3;1H |
InChI Key |
XXPZEEVPCZULAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1CCCCC1.Cl |
Origin of Product |
United States |
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